4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester 4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 3542-75-4
VCID: VC18398881
InChI: InChI=1S/C20H29NO3/c1-2-23-19(22)20(17-7-4-3-5-8-17)11-14-21(15-12-20)13-10-18-9-6-16-24-18/h3-5,7-8,18H,2,6,9-16H2,1H3
SMILES:
Molecular Formula: C20H29NO3
Molecular Weight: 331.4 g/mol

4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester

CAS No.: 3542-75-4

Cat. No.: VC18398881

Molecular Formula: C20H29NO3

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester - 3542-75-4

Specification

CAS No. 3542-75-4
Molecular Formula C20H29NO3
Molecular Weight 331.4 g/mol
IUPAC Name ethyl 1-[2-(oxolan-2-yl)ethyl]-4-phenylpiperidine-4-carboxylate
Standard InChI InChI=1S/C20H29NO3/c1-2-23-19(22)20(17-7-4-3-5-8-17)11-14-21(15-12-20)13-10-18-9-6-16-24-18/h3-5,7-8,18H,2,6,9-16H2,1H3
Standard InChI Key DVPQIMAQRDKTQT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CCN(CC1)CCC2CCCO2)C3=CC=CC=C3

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Molecular Formula

The compound is systematically named ethyl 1-[2-(oxolan-2-yl)ethyl]-4-phenylpiperidine-4-carboxylate according to IUPAC nomenclature rules . Its molecular formula C20H29NO3\text{C}_{20}\text{H}_{29}\text{NO}_{3} reflects the integration of a piperidine ring (C5H10N\text{C}_{5}\text{H}_{10}\text{N}), a phenyl group (C6H5\text{C}_{6}\text{H}_{5}), a tetrahydrofurfuryl moiety (C5H9O\text{C}_{5}\text{H}_{9}\text{O}), and an ethyl ester (C2H5O2\text{C}_{2}\text{H}_{5}\text{O}_{2}) . The molecular weight of 331.4 g/mol is consistent with its atomic composition, as computed by PubChem’s algorithmic tools .

Table 1: Key Identifiers

PropertyValueSource
CAS No.3542-75-4
IUPAC NameEthyl 1-[2-(oxolan-2-yl)ethyl]-4-phenylpiperidine-4-carboxylate
Molecular FormulaC20H29NO3\text{C}_{20}\text{H}_{29}\text{NO}_{3}
Molecular Weight331.4 g/mol
InChI KeyDVPQIMAQRDKTQT-UHFFFAOYSA-N
SMILESCCOC(=O)C1(CCN(CC1)CCC2CCCO2)C3=CC=CC=C3

Synonyms and Database Entries

This compound is cataloged under multiple aliases, including TA 109 and BRN 0436624, in chemical databases . Its PubChem CID (19060) and DSSTox Substance ID (DTXSID50956821) facilitate cross-referencing across platforms . The Wikidata entry Q82936934 further integrates it into semantic chemical networks .

Structural Characteristics and Molecular Configuration

Core Architecture

The molecule’s piperidine ring is substituted at the 4-position with a phenyl group and a carboxylate ester, while the 1-position features a 2-(tetrahydrofuran-2-yl)ethyl chain . This arrangement creates a sterically crowded environment, influencing its conformational flexibility and intermolecular interactions.

Spectroscopic and Computational Data

The InChI string (InChI=1S/C20H29NO3/c1-2-23-19...) and SMILES notation (CCOC(=O)C1(CCN(CC1)...) encode its connectivity . Computational models predict a three-dimensional conformation where the tetrahydrofuran ring adopts an envelope configuration, minimizing steric clashes with the piperidine substituents .

Comparative Analysis with Structural Analogs

Ethyl vs. Propyl Substituent Variants

The propyl analog (CAS 2260-45-9, CID 16749) differs by a single methylene unit in the tetrahydrofurfuryl chain, increasing its molecular weight to 345.5 g/mol . This minor modification alters lipophilicity (logP\log P +0.3) and may influence bioavailability in biological systems .

Table 2: Ethyl vs. Propyl Variants

PropertyEthyl Derivative (3542-75-4)Propyl Derivative (2260-45-9)
Molecular FormulaC20H29NO3\text{C}_{20}\text{H}_{29}\text{NO}_{3}C21H31NO3\text{C}_{21}\text{H}_{31}\text{NO}_{3}
Molecular Weight331.4 g/mol345.5 g/mol
SMILESCCOC(=O)C1(...)CCC2CCCO2CCOC(=O)C1(...)CCCC2CCCO2
PubChem CID1906016749

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